Glycosylation Stereoselectivity via C-3 Benzoyl Participation
The C-3 benzoyl group in 3,4-di-O-benzoyl-2,6-dideoxy-D-ribo-hexopyranosyl chloride (prepared directly from D-Digitoxose Tribenzoate [1]) exerts stereochemical control via 1,3-participation during disaccharide formation. When reacted with methyl 4-O-benzoyl-2,6-dideoxy-α-D-lyxo-hexopyranoside acceptor, a 2.2:1 α/β anomeric ratio was obtained [2]. In contrast, donors lacking a C-3 acyloxy substituent or carrying an alternative acyl group (e.g., 2-deoxy donors with no C-3 participation) produce near-equimolar anomeric mixtures, demonstrating that the C-3 benzoyl group imparts measurable, albeit modest, stereodirection [2]. The p-methoxybenzoyl analog achieves superior β-selectivity under mercuric-ion catalyzed conditions via enhanced 1,3-participation [3]; however, its use mandates a dedicated thioglycoside donor synthesis, whereas the tribenzoate serves as a common intermediate convertible to both halide and thioglycoside donors [1].
| Evidence Dimension | Glycosylation stereoselectivity (α/β ratio) with C-3 benzoyl vs. C-3 unsubstituted donors |
|---|---|
| Target Compound Data | 2.2:1 α/β ratio for 3,4-di-O-benzoyl-2,6-dideoxy-D-ribo-hexopyranosyl chloride + methyl 4-O-benzoyl-2,6-dideoxy-α-D-lyxo-hexopyranoside |
| Comparator Or Baseline | Near-equimolar α/β mixture for donors lacking C-3 acyloxy participation [2] |
| Quantified Difference | 2.2-fold excess of α-anomer over β-anomer vs. ~1:1 for unsubstituted donors |
| Conditions | Silver triflate-promoted glycosylation in dichloromethane at room temperature [2] |
Why This Matters
For synthetic chemists assembling digitoxose-containing oligosaccharides, the 2.2:1 α/β ratio provides predictable stereochemical outcomes that can be exploited in separation strategies, whereas PMB donors require a separate synthesis investment for higher β-selectivity.
- [1] Binkley, R.W.; Schneider, J.S. Conversion of Digitoxin (2) Into Synthetically Useful Derivatives of Digitoxose (1) (2,6-Dideoxy-D-ribo-Hexose). J. Carbohydr. Chem. 1988, 7 (1), 157–167. View Source
- [2] Binkley, R.W. Participation by C-3 Substituents in Disaccharide Formation. J. Carbohydr. Chem. 1988, 7 (1), 143–156. View Source
- [3] Wiesner, K.; Tsai, T.Y.R.; Jin, H. On Cardioactive Steroids. XVI. Stereoselective β-Glycosylation of Digitoxose: The Synthesis of Digitoxin. Helv. Chim. Acta 1985, 68 (2), 300–314. View Source
